2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
Description
Nomenclature and Unique Structural Features of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
The systematic name, this compound, precisely describes the molecule's intricate architecture. The term "bicyclo" indicates the presence of two rings that share two or more common atoms. The numbers in the brackets, [2.1.1], denote the number of atoms in the bridges connecting the two bridgehead atoms. The prefix "2-oxa" specifies that a carbon atom at the second position of the bicyclic system has been replaced by an oxygen atom, forming an ether linkage within the bridge. Finally, "-4-ylmethanol" indicates a methanol (B129727) group attached to the fourth carbon of the hexane (B92381) framework.
| Component | Description |
| Bicyclo | Indicates a molecule with two fused rings. |
| [2.1.1] | Specifies the lengths of the three bridges connecting the two bridgehead carbons (two carbons, one carbon, and one carbon). |
| 2-Oxa | Denotes the replacement of a carbon atom with an oxygen atom at the 2-position of the bicyclic system. |
| hexan | Refers to the six-membered parent ring system. |
| -4-ylmethanol | Indicates a methyl alcohol group (-CH2OH) attached to the 4th position of the bicyclic core. |
The bicyclo[2.1.1]hexane core is a strained, rigid carbocyclic system. This rigidity is a key feature, as it reduces the conformational flexibility of the molecule, which can lead to improved binding affinity and selectivity for biological targets. digitellinc.com The three-dimensional nature of this scaffold is a significant departure from the planarity of aromatic rings, a concept often referred to as "escaping flatland" in medicinal chemistry. nih.gov
Crystallographic analysis reveals that the geometric properties of the 2-oxabicyclo[2.1.1]hexane core are similar in some respects to an ortho-substituted phenyl ring, making it an excellent candidate for a bioisosteric replacement. nih.govscienceopen.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or chemical properties to a chemical compound. While there are similarities, a key difference is the increased three-dimensional character of the bicyclic system. chemrxiv.org
| Parameter | 2-Oxabicyclo[2.1.1]hexane | ortho-substituted Phenyl Ring |
| Distance (r) between attachment points (Å) | ~1.56–1.57 | ~1.38–1.44 |
| Distance (d) between substituents (Å) | ~3.6 | ~3.0–3.1 |
| Angles (φ1 and φ2) | Nearly identical to phenyl ring | Nearly identical to bicyclic system |
| Planarity ( | θ | ) |
Data sourced from crystallographic analyses comparing the geometric parameters of 2-oxabicyclo[2.1.1]hexanes with ortho-substituted phenyl rings. nih.govchemrxiv.org
The introduction of an oxygen atom to form the oxa-bridge has profound effects on the molecule's physicochemical properties. This heteroatom significantly improves properties desirable in drug candidates. rsc.org Specifically, the ether oxygen can act as a hydrogen bond acceptor, which can lead to improved binding interactions with biological targets. nih.gov Furthermore, the presence of the oxygen atom tends to increase water solubility and reduce lipophilicity (the tendency of a compound to dissolve in fats, oils, and non-polar solvents). nih.govscienceopen.com High lipophilicity can often be a drawback in drug development, leading to poor absorption, distribution, metabolism, and excretion (ADME) properties.
The primary alcohol functional group (-CH2OH) is a versatile chemical handle. msu.edu In organic synthesis, primary alcohols can be readily oxidized to form aldehydes or carboxylic acids. libretexts.org They can also undergo esterification and etherification reactions, allowing for the straightforward attachment of other molecular fragments. libretexts.org This functional group is crucial for using this compound as a building block to create a diverse library of compounds for biological screening. nih.gov
Academic Context and Research Significance of 2-Oxabicyclo[2.1.1]hexanes
The academic and industrial interest in 2-oxabicyclo[2.1.1]hexanes stems primarily from their successful application as saturated bioisosteres of ortho- and meta-substituted phenyl rings. nih.govenamine.net The phenyl ring is a ubiquitous feature in many drugs and agrochemicals. scienceopen.com However, its aromatic nature can lead to metabolic liabilities. Replacing a phenyl ring with a saturated, three-dimensional scaffold like a 2-oxabicyclo[2.1.1]hexane can lead to novel, patentable structures with improved drug-like properties. scienceopen.com
Research has demonstrated that this bioisosteric replacement can lead to significant improvements in physicochemical properties while retaining or even improving biological activity. scienceopen.com For instance, when the phenyl ring in the commercial fungicides fluxapyroxad (B1673505) and boscalid (B143098) was replaced with a 2-oxabicyclo[2.1.1]hexane moiety, the resulting compounds showed dramatically improved water solubility, reduced lipophilicity, and retained their antifungal activity. scienceopen.comnih.gov In some cases, this substitution has also been shown to enhance metabolic stability. nih.gov
The synthesis of these complex bicyclic systems has also been an active area of research, with various methods being developed, including photochemical [2+2] cycloadditions and iodocyclization reactions. nih.govdomainex.co.uk The ability to produce these scaffolds on a gram scale is crucial for their application in drug discovery programs. nih.gov The ongoing research into 2-oxabicyclo[2.1.1]hexanes and their derivatives, such as this compound, highlights their potential to generate next-generation therapeutic agents with superior properties.
Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXUXSPPQRDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782594-07-3 | |
| Record name | {2-oxabicyclo[2.1.1]hexan-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanol and Its Structural Analogs
Strategies for Constructing the 2-Oxabicyclo[2.1.1]hexane Core
The construction of the strained 2-oxabicyclo[2.1.1]hexane system is a significant synthetic challenge. Several modern catalytic and photochemical methods have been developed to assemble this valuable scaffold efficiently.
Iodocyclization Reactions of Cyclobutane (B1203170) Alkenyl Alcohols
A practical and general approach for assembling the 2-oxabicyclo[2.1.1]hexane core involves the iodocyclization of cyclobutane alkenyl alcohols. researchgate.netnih.gov This intramolecular reaction provides a direct route to the bicyclic ether system with functional handles that can be further elaborated. researchgate.net The reaction typically proceeds by treating the corresponding cyclobutane precursor with molecular iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃) in a solvent system like a mixture of water and methyl tert-butyl ether (MeOtBu) at room temperature. researchgate.netnih.gov This method has proven to be a robust and scalable strategy for producing a variety of 2-oxabicyclo[2.1.1]hexane derivatives. nih.govthieme-connect.com The resulting iodo-substituted bicyclic intermediates are versatile precursors for introducing further diversity into the scaffold.
Table 1: Representative Iodocyclization Reaction
| Starting Material | Reagents & Conditions | Product | Outcome | Reference |
|---|
Photochemical [2+2] Cycloaddition Approaches for Bicyclic Module Assembly
Photochemical methods, particularly intramolecular [2+2] cycloadditions, offer a powerful strategy for constructing the cyclobutane ring integral to the 2-oxabicyclo[2.1.1]hexane framework. nih.gov This approach relies on the irradiation of a suitable diene precursor to induce cyclization. For instance, a diene can be irradiated with a broad-wavelength mercury lamp in a solvent like acetonitrile (B52724) to yield the desired bicyclic product. nih.gov More recently, visible-light-driven intramolecular crossed [2+2] photocycloadditions enabled by triplet energy transfer have been developed, providing good to high yields of the bicyclic system. acs.org These photochemical strategies are key to accessing new sp³-rich chemical spaces and providing novel building blocks for drug discovery. researchgate.netrsc.org
Application of Nucleophilic Phosphine (B1218219) Catalysis in Scaffold Formation
A novel cascade reaction combining nucleophilic phosphine catalysis with photocatalysis allows for the rapid construction of diverse 2-oxabicyclo[2.1.1]hexane scaffolds from readily available allyl alcohols. researchgate.netbath.ac.uk This methodology utilizes a phosphine, such as tributylphosphine (B147548) (PBu₃), to catalyze a conjugate addition, which is followed by an intramolecular [2+2] cycloaddition mediated by energy transfer catalysis. rsc.org This one-pot reaction is highly atom-economical and allows for the substitution of every position of the scaffold by varying the starting materials. bath.ac.ukrsc.org The reaction is initiated with a commercial propiolonitrile and an allyl alcohol, with dichloromethane (B109758) often serving as the optimal solvent, providing excellent yields and good diastereoselectivity. rsc.org
Role of Energy Transfer Catalysis in Stereoselective Synthesis
Energy transfer catalysis is crucial for enabling photochemical reactions under milder, visible-light conditions and plays a key role in the stereoselective synthesis of the 2-oxabicyclo[2.1.1]hexane core. researchgate.net In one strategy, visible-light-induced triplet energy transfer catalysis facilitates a formal [2π + 2σ] photocycloaddition between readily accessible benzoylformate esters and bicyclo[1.1.0]butanes (BCBs). acs.orgresearchgate.netnih.gov This process allows for the creation of polysubstituted 2-oxabicyclo[2.1.1]hexanes in a single step. acs.org The reaction is proposed to proceed through a sequence involving photocycloaddition, C–H abstraction, and aryl group migration. researchgate.netnih.gov This method provides access to previously inaccessible bicyclic molecules with a diverse range of substituents. acs.org
Regioselective and Stereoselective Functionalization of the 2-Oxabicyclo[2.1.1]hexane System
Once the core bicyclic structure is formed, the introduction of specific functional groups at defined positions is necessary to produce the target compound, 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol.
Selective Introduction of the 4-Methanol Substituent
The selective introduction of a methanol (B129727) group (-CH₂OH) at the C4 position of the 2-oxabicyclo[2.1.1]hexane scaffold is typically achieved through the reduction of a precursor functional group, such as an ester, that is already present on the core. Synthetic strategies, particularly those involving energy transfer catalysis with benzoylformate esters, can generate polysubstituted 2-oxabicyclo[2.1.1]hexanes bearing an ester group. acs.orgresearchgate.net This ester serves as a convenient synthetic handle for downstream manipulation. The targeted 4-methanol substituent can then be installed by reducing this ester group using a standard reducing agent like lithium aluminum hydride (LiAlH₄), which selectively converts the ester to a primary alcohol in good yield. researchgate.net
Table 2: Functionalization via Reduction
| Precursor | Reagents & Conditions | Product | Purpose | Reference |
|---|
Amination Reactions at Various Positions (e.g., 4-amino, 1-aminomethyl)
The introduction of amino functionalities at various positions on the 2-oxabicyclo[2.1.1]hexane scaffold is crucial for creating versatile building blocks for medicinal chemistry. Syntheses for derivatives such as methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid have been developed, providing access to key structural analogs. enaminestore.comenaminestore.com These compounds serve as valuable starting materials for creating more complex molecules. smolecule.com The amino group can be incorporated through various synthetic routes, often involving the reduction of corresponding azides or nitriles, or through direct amination protocols. For example, azides can be prepared from primary iodides, which are common intermediates in 2-oxa-BCH synthesis, and subsequently reduced to primary amines. enamine.net These amino-functionalized scaffolds are available as building blocks for the synthesis of compound libraries. enaminestore.comenaminestore.com
| Compound Name | Position of Amino Group | Precursor/Method |
| (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol | 4-amino | Spirocyclic synthesis |
| Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate | 4-amino | Available as a building block |
| 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | 1-aminomethyl | Available as a building block |
| Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | 1-azidomethyl (amine precursor) | Serves as a building block for amine synthesis |
Halogenation Strategies (e.g., Fluorination at C4, Iodomethylation)
Halogenation is a key strategy for both the synthesis and functionalization of the 2-oxabicyclo[2.1.1]hexane core. Iodocyclization of cyclobutane alkenyl alcohols is a foundational method for constructing the bicyclic system itself. enamine.netnih.govresearchgate.net This reaction, often using iodine (I₂) and sodium bicarbonate, directly installs an iodomethyl group at a bridgehead position, yielding intermediates like 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane. researchgate.netabovchem.com This iodide is a versatile handle that can be used for subsequent functionalization. researchgate.net
Fluorination strategies have also been developed, particularly for producing advanced phenyl isosteres and proline analogues. enamine.net The synthesis of 4-(di- or trifluoromethyl)-2-oxabicyclo[2.1.1]hexane derivatives has been achieved through multi-step processes. enamine.netd-nb.info One approach involves the conversion of a hydroxyl group to a monofluoromethyl group using a fluorinating agent like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). d-nb.info These fluorinated scaffolds are valuable for fine-tuning the lipophilicity and acidity of potential drug candidates. enamine.net
| Halogenation Type | Position | Reagent/Method | Purpose |
| Iodomethylation | C1 | I₂/NaHCO₃ | Core scaffold synthesis, provides functional handle |
| Fluorination | C4 | Tetrabutylammonium fluoride (Bu₄NF) | Synthesis of fluorinated bioisosteres |
| Di/Trifluoromethylation | C4 | Multi-step synthesis from fluorinated starting materials | Creation of advanced proline analogues and phenyl isosteres |
Alkynylation and Other Carbon-Carbon Bond-Forming Reactions (e.g., Ethynyl derivatives)
The introduction of carbon-based functional groups, particularly alkynes, onto the 2-oxabicyclo[2.1.1]hexane scaffold provides valuable handles for further chemical modification, such as click chemistry. The synthesis of derivatives like 4-ethynyl-2-oxabicyclo[2.1.1]hexane has been reported, making this building block available for broader applications in organic synthesis. uni.lubldpharm.com
Other carbon-carbon bond-forming reactions have been explored to build the scaffold itself. A photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes represents an efficient method for constructing complex 2-oxa-BCH architectures. rsc.org Furthermore, gold- and scandium-catalyzed relay catalysis has been employed for the cycloaddition of alkynyl alcohols with bicyclobutanes to yield oxa-spiro-bicyclo[2.1.1]hexane derivatives. acs.org This transformation involves the formation of a key carbon-carbon bond between a vinyl ether intermediate and an activated cyclobutyl species. acs.org
Iridium-Catalyzed C-H Borylation of Oxabicyclohexane Scaffolds
A significant advancement in the functionalization of saturated bicyclic systems is the development of iridium-catalyzed C-H borylation. researchgate.netnih.gov This methodology allows for the direct conversion of strong, unactivated tertiary C–H bonds at the bridgehead position of 2-oxabicyclo[2.1.1]hexanes into valuable boronic esters. nih.govescholarship.orgchemrxiv.org The reaction is highly selective for the bridgehead tertiary C–H bond over other primary and secondary C–H bonds within the molecule. nih.govchemrxiv.org Catalysts formed from iridium precursors and ligands such as 2-methylphenanthroline have proven effective for this transformation. nih.gov This method is compatible with a wide range of functional groups, making it suitable for the late-stage modification of complex molecules. researchgate.netnih.gov The resulting boronic ester products can then be converted into a variety of other functional groups, providing a powerful tool for derivatization. nih.gov
| Substrate Class | Catalyst System | Site of Borylation | Significance |
| Oxabicyclo-[2.1.1]-hexanes | Iridium complex with 2-methylphenanthroline ligand | Bridgehead tertiary C-H bond | Highly selective functionalization of an unactivated position |
| Azabicyclo-[2.1.1]-hexanes | Iridium complex with 2-methylphenanthroline ligand | Bridgehead tertiary C-H bond | Broad applicability to heteroatom-containing scaffolds |
| All-carbon bicyclo-[2.1.1]-hexane | Iridium complex with 2-methylphenanthroline ligand | Bridgehead tertiary C-H bond | General method for strained bicyclic systems |
Modular Synthesis Approaches for Derivatization
Preparation of Functionalized Building Blocks for Complex Molecules
A key advantage of modern synthetic routes towards 2-oxabicyclo[2.1.1]hexanes is their capacity to generate functionalized building blocks suitable for modular derivatization. enamine.netresearchgate.net A common and practical approach involves an iodocyclization reaction that produces iodo-substituted 2-oxa-BCH cores. enamine.netnih.gov These iodides are readily converted into a wide array of other functional groups. researchgate.net For instance, research has demonstrated the synthesis of building blocks containing primary iodides, carboxylic acids, alcohols, azides, primary amines, sulfonyl chlorides, and alkynes. enamine.net This versatility allows for the strategic incorporation of the 2-oxa-BCH scaffold into larger, more complex molecules, including drugs and agrochemicals. enamine.netnih.gov The combination of nucleophilic phosphine catalysis and photocatalysis has also been shown to rapidly assemble diverse 2-oxa-BCH scaffolds from simple allyl alcohols, further expanding the toolkit for creating these valuable intermediates. rsc.org
Synthesis of Compound Libraries Based on the 2-Oxabicyclo[2.1.1]hexane Scaffold
The synthetic methodologies developed for 2-oxabicyclo[2.1.1]hexane are well-suited for the generation of compound libraries for high-throughput screening in medicinal and agrochemical research. enamine.netenamine.net The ability to create a diverse set of functionalized building blocks from a common intermediate allows for the systematic exploration of chemical space around the 2-oxa-BCH core. enamine.netrsc.org The utility of these scaffolds has been demonstrated by their incorporation into the structures of known drugs and agrochemicals, where they have been validated as bioisosteres of ortho- and meta-benzenes. enamine.netnih.gov Furthermore, virtual compound libraries based on fluorinated 2-oxa-BCH building blocks have been generated and analyzed, showing that the resulting compounds fit well within the "lead-like" chemical space and possess high three-dimensionality, which are desirable characteristics for modern drug discovery. enamine.net
Structural Elucidation and Conformational Analysis of 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanol
Advanced Spectroscopic Characterization Techniques
The precise structure and conformation of 2-oxabicyclo[2.1.1]hexan-4-ylmethanol are determined through a combination of sophisticated spectroscopic methods. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry confirms the molecular weight and elemental composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The rigid bicyclic framework of the molecule leads to a well-defined and predictable pattern of chemical shifts and coupling constants, allowing for unambiguous assignment of all protons and carbons.
While a complete, publicly available, detailed spectral analysis for this compound is not readily found in the primary literature, the expected spectral data can be inferred from the analysis of closely related 2-oxabicyclo[2.1.1]hexane derivatives. The strained cyclobutane (B1203170) ring within the bicyclic system significantly influences the chemical shifts of the bridgehead and methylene (B1212753) protons.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 (Bridgehead CH) | 2.5 - 2.8 | 40 - 45 |
| 3 (CH₂) | 3.8 - 4.2 (diastereotopic) | 70 - 75 |
| 4 (Bridgehead C) | - | 50 - 55 |
| 5 (CH) | 2.0 - 2.3 | 35 - 40 |
| 6 (CH₂) | 1.8 - 2.1 (diastereotopic) | 30 - 35 |
| CH₂OH | 3.5 - 3.8 | 60 - 65 |
Note: The table is generated based on typical chemical shifts for similar bicyclic systems and is for illustrative purposes.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide insights into the spatial proximity of protons, further confirming the rigid, boat-like conformation of the 2-oxabicyclo[2.1.1]hexane core.
Advanced Mass Spectrometry for Structural Confirmation
Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₆H₁₀O₂.
Electrospray ionization (ESI) is a soft ionization technique that would typically be used to generate the protonated molecule, [M+H]⁺, with minimal fragmentation. The predicted m/z for various adducts of this compound are listed in the table below.
Predicted Mass Spectrometry Data for this compound Adducts:
| Adduct | m/z |
| [M+H]⁺ | 115.07536 |
| [M+Na]⁺ | 137.05730 |
| [M-H]⁻ | 113.06080 |
| [M+NH₄]⁺ | 132.10190 |
| [M+K]⁺ | 153.03124 |
Data sourced from PubChem. nih.gov
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would provide valuable information about the structural fragments of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) from the alcohol moiety and cleavage of the bicyclic ring system, further corroborating the proposed structure.
X-ray Crystallographic Analysis of 2-Oxabicyclo[2.1.1]hexanes
While a specific crystal structure for this compound is not publicly available, extensive X-ray crystallographic studies have been conducted on various derivatives of the 2-oxabicyclo[2.1.1]hexane scaffold. researchgate.netrsc.org These studies provide definitive proof of the bicyclic structure and offer precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and its comparison with other cyclic systems. The structures of various substituted 2-oxabicyclo[2.1.1]hexanes have been confirmed by X-ray crystallographic analysis. researchgate.net
Comparative Geometric Properties with Aromatic and Alicyclic Systems
The 2-oxabicyclo[2.1.1]hexane core is a saturated bioisostere of ortho- and meta-substituted benzenes. Crystallographic analysis reveals that while these structures share similar geometric properties with their aromatic counterparts, there are also significant differences that contribute to their improved physicochemical profiles. researchgate.net
A key geometric parameter for comparison is the distance between the exit vectors of substituents. In 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes, which act as meta-benzene mimics, the angle (γ) between the substituent vectors is approximately 150°, which is intermediate between the 120° of a meta-substituted benzene (B151609) and the 180° of a para-substituted benzene. researchgate.net For 3,4-disubstituted 2-oxabicyclo[2.1.1]hexanes, which are ortho-benzene surrogates, the distance between the substituent attachment points (r) is around 1.55–1.56 Å, slightly longer than the 1.40–1.41 Å in an ortho-substituted benzene. researchgate.net The angles φ₁ and φ₂ are comparable in both scaffolds (61–65° vs. 57–59°). researchgate.net A significant distinction lies in the three-dimensional character of the bicyclic system, which has a dihedral angle (|θ|) of 54–56°, in contrast to the nearly flat ortho-benzene ring (0–6°). researchgate.net
Comparison of Geometric Parameters:
| Parameter | 3,4-disubstituted 2-Oxabicyclo[2.1.1]hexane | ortho-substituted Benzene |
| r (Å) | 1.55 - 1.56 | 1.40 - 1.41 |
| φ₁ (°) | 61 - 65 | 57 - 59 |
| φ₂ (°) | 61 - 65 | 57 - 59 |
| |θ| (°) | 54 - 56 | 0 - 6 |
This table presents a generalized comparison based on reported data for derivatives. researchgate.net
These structural differences, particularly the increased three-dimensionality, are thought to contribute to the improved pharmacological properties of drugs incorporating the 2-oxabicyclo[2.1.1]hexane scaffold.
Stereochemical Aspects of this compound
The 2-oxabicyclo[2.1.1]hexane core is chiral, and the presence of the hydroxymethyl substituent at the C4 position introduces another stereocenter. Therefore, this compound can exist as a pair of enantiomers. The stereochemistry of this compound is a critical factor in its biological activity, as enantiomers often exhibit different pharmacological profiles.
Enantioselective Synthesis and Chiral Resolution Methodologies
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: While specific methods for the enantioselective synthesis of this compound are not extensively reported, methodologies developed for related bicyclic systems can provide a roadmap. For instance, enantioselective [2+2] photocycloaddition reactions have been successfully employed for the synthesis of chiral bicyclo[2.1.1]hexanes. chemrxiv.org These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization step. Similar strategies could potentially be adapted for the synthesis of the 2-oxabicyclo[2.1.1]hexane core.
Chiral Resolution: The separation of a racemic mixture of this compound into its individual enantiomers is another viable approach. Common chiral resolution techniques include:
Formation of Diastereomeric Derivatives: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid or isocyanate, to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure alcohols.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving successful resolution. This method has been successfully applied to the separation of other chiral bicyclic alcohols.
The development of efficient and scalable methods for the preparation of enantiopure this compound is an active area of research, driven by the increasing demand for stereochemically defined building blocks in drug discovery.
Diastereoselective Control in Functionalization Reactions
The rigid, conformationally locked structure of the 2-oxabicyclo[2.1.1]hexane skeleton plays a crucial role in directing the stereochemical outcome of functionalization reactions. The bicyclic system possesses a distinct convex and concave face, which leads to significant steric hindrance that can be exploited to achieve high levels of diastereoselectivity.
Research into related bicyclo[2.1.1]hexane systems has demonstrated that nucleophilic attack on carbonyl groups proceeds with a high degree of facial selectivity. For instance, the reduction of a ketone on a bicyclo[2.1.1]hexane core has been shown to produce the corresponding alcohol as a single diastereomer due to the nucleophile preferentially attacking from the less hindered convex face of the molecule. rsc.org This principle of sterically-controlled approach of reagents is a governing factor in the functionalization of this class of compounds.
In a relevant example involving a closely related bicyclic amide, reduction with lithium aluminum hydride resulted in the formation of the corresponding hydroxymethyl derivative with excellent diastereoselectivity (>20:1 dr). nih.gov This high level of stereocontrol is attributed to the constrained transition state enforced by the rigid bicyclic framework.
While specific studies on the diastereoselective functionalization of this compound are not extensively documented, the established principles of reactivity in this bicyclic system allow for predictable stereochemical outcomes. It is anticipated that reactions involving the hydroxymethyl group or the bicyclic core would be highly influenced by the steric environment, favoring approaches from the more accessible convex face.
Table 1: Examples of Diastereoselective Reactions in Bicyclo[2.1.1]hexane Systems
| Precursor | Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Bicyclo[2.1.1]hexan-2-one | NaBH₄ | Bicyclo[2.1.1]hexan-2-ol | Single diastereomer | rsc.org |
| Bicyclic amide derivative | LiAlH₄ | Bicyclo[2.1.1]hexan-1-ylmethanol | >20:1 | nih.gov |
Conformational Dynamics and Ring Strain Studies within the Bicyclic System
The 2-oxabicyclo[2.1.1]hexane system is characterized by a highly rigid and strained bicyclic framework. This rigidity is a key feature that makes it an attractive scaffold for use as a conformationally constrained bioisostere in drug design. Unlike flexible acyclic or monocyclic systems, the bicyclic nature of this compound severely restricts its conformational freedom.
The parent carbocycle, bicyclo[2.1.1]hexane, possesses significant ring strain. Computational analyses of derivatives have estimated this strain energy to be approximately 25 kcal/mol. The high degree of strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions inherent in the bicyclic structure. This ring strain is a driving force in many of the synthetic routes used to create these scaffolds, often involving strain-release cycloadditions of highly strained precursors like bicyclo[1.1.0]butanes. nih.govrsc.org The introduction of an oxygen atom into the bicyclic framework to form the 2-oxabicyclo[2.1.1]hexane system is not expected to significantly alleviate this strain.
The conformational dynamics of the 2-oxabicyclo[2.1.1]hexane core are minimal. The bicyclic structure is essentially locked into a single conformation, and ring flipping or other major conformational changes are not possible without bond cleavage. The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the hydroxymethyl group to the bicyclic core. The preferred orientation of this substituent will be dictated by steric interactions with the rest of the molecule. Computational studies on related systems are often employed to determine the lowest energy rotamers.
Table 2: Geometric and Energetic Properties of Bicyclic Systems
| Property | Bicyclo[1.1.0]butane | Bicyclo[2.1.1]hexane Derivative | 2-Oxabicyclo[2.1.1]hexane |
|---|---|---|---|
| Primary Structural Feature | Highly strained bridged cyclobutane | Rigid bicyclic system | Oxygen-containing rigid bicyclic system |
| Reported Ring Strain Energy | 64–66 kcal/mol rsc.org | ~25 kcal/mol | Not explicitly reported, but expected to be significant |
| Conformational Flexibility | Low | Very Low | Very Low |
| Key Application | Synthetic precursor nih.gov | Benzene bioisostere nih.gov | Water-soluble benzene bioisostere nih.govsci-hub.se |
Reactivity Profiles and Transformational Chemistry of 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol serves as a versatile handle for a variety of chemical modifications. Standard transformations typical for primary alcohols, such as oxidation, esterification, and etherification, can be employed to introduce new functionalities and build molecular complexity.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, Swern oxidation of a similar substrate, {5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, successfully yields the aldehyde. evitachem.com This suggests that this compound would undergo similar transformations to provide 2-oxabicyclo[2.1.1]hexane-4-carbaldehyde or 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, which are valuable intermediates for further derivatization, such as reductive amination or amide bond formation. nih.gov
Esterification and Etherification: The hydroxyl group readily participates in esterification and etherification reactions. These transformations are crucial for creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. For example, the formation of ester derivatives is a common strategy employed in medicinal chemistry. google.com
Conversion to Halides: The alcohol can be converted into a leaving group, such as a tosylate or mesylate, or directly to a halide. This conversion is a key step for subsequent nucleophilic substitution reactions. For example, an analogous compound, [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, highlights the stability of the core during such functionalizations. smolecule.com The conversion of the hydroxymethyl group to an iodomethyl or bromomethyl group opens pathways for introducing carbon, nitrogen, or sulfur nucleophiles.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | 2-Oxabicyclo[2.1.1]hexane-4-carbaldehyde | Analogous to the oxidation of related 2-oxa-BCH methanols. evitachem.com |
| Oxidation | Stronger oxidizing agents (e.g., Jones reagent) | 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid | Provides a key intermediate for amide couplings. nih.gov |
| O-Mesylation | MsCl, Et₃N, CH₂Cl₂ | 2-Oxabicyclo[2.1.1]hexan-4-yl)methyl methanesulfonate | Activates the alcohol for nucleophilic substitution. nih.gov |
| Conversion to Bromide | LiBr, after O-Mesylation | 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane | Analogous transformation on a similar bicyclic system. nih.gov |
Ring-Opening Reactions and Strain-Release Transformations of the Bicyclic Core
The 2-oxabicyclo[2.1.1]hexane system possesses significant ring strain due to the presence of a four-membered ring within its bridged structure. This inherent strain is a key driver for its synthesis via strain-release cycloadditions but also suggests potential pathways for ring-opening reactions under specific conditions. acs.orgrsc.orgresearchgate.net
The bicyclic core, which contains a substituted tetrahydrofuran (B95107) motif, is generally considered chemically stable under many standard reaction conditions. nih.gov However, the replacement of a methylene (B1212753) group in the related bicyclo[1.1.1]pentane with an oxygen atom to form an oxetane (B1205548) results in a labile structure prone to ring-opening by nucleophiles. nih.gov While the 2-oxa-BCH core is more stable than an oxetane, its reactivity towards strong nucleophiles or under reductive conditions that cleave C-O bonds could lead to ring-opened products. For example, nickel-catalyzed asymmetric reductive ring-opening has been demonstrated for other oxabicyclic alkenes, yielding functionalized cyclohexenols and cycloheptenols. scholaris.ca This suggests that under specific catalytic conditions, the strained C-O bond in the 2-oxa-BCH system could be cleaved.
Acid-catalyzed ring-opening is another potential transformation. Protonation of the ether oxygen would activate the system towards nucleophilic attack, potentially leading to substituted cyclobutane (B1203170) or cyclopentane (B165970) derivatives, depending on which C-O bond is cleaved. The regioselectivity of such an opening would be influenced by the stability of the resulting carbocation intermediates.
| Reaction Type | Potential Reagents | Potential Product Class | Driving Force |
|---|---|---|---|
| Reductive Ring Opening | Ni or Pd catalyst, Hydride source (e.g., DIBAL-H) | Substituted Cyclopentyl Methanols | Strain Release |
| Acid-Catalyzed Nucleophilic Ring Opening | Lewis or Brønsted acid, Nucleophile (e.g., H₂O, ROH) | Functionalized Cyclopentane or Cyclobutane Derivatives | Strain Release |
Functional Group Interconversions on the Bridged Ring System
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. researchgate.net Starting with this compound, the primary alcohol is the entry point for a wide array of FGIs that decorate the bicyclic scaffold.
As discussed, the alcohol can be converted to halides (e.g., iodide or bromide) or activated as a sulfonate ester. smolecule.comnih.gov These intermediates are precursors for substitution reactions. For instance, reaction with sodium azide (B81097) would yield 4-(azidomethyl)-2-oxabicyclo[2.1.1]hexane, which can be subsequently reduced to the corresponding primary amine, [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol. google.comnih.gov This amine is a valuable building block for constructing amides, sulfonamides, or for use in reductive amination.
Furthermore, the development of nickel-catalyzed functional group metathesis offers modern pathways for interconversion. For example, a thioether on a 2-oxa-BCH scaffold has been successfully converted to a nitrile, demonstrating the compatibility of the bicyclic core with advanced catalytic methods. acs.org This suggests that derivatives of this compound could undergo similar late-stage functionalizations.
The synthesis of diverse 2-oxa-BCH structures often relies on the functionalization of key intermediates. nih.gov An iodocyclization reaction is a practical approach to assemble the core, and the resulting alkyl iodide can be derivatized to introduce different functional handles. researchgate.netnih.gov
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| (2-Oxabicyclo[2.1.1]hexan-4-yl)methanol | 1. MsCl, Et₃N 2. NaN₃, DMF | 4-(Azidomethyl)-2-oxabicyclo[2.1.1]hexane | (2-Oxabicyclo[2.1.1]hexan-4-yl)methanamine (via reduction) |
| (2-Oxabicyclo[2.1.1]hexan-4-yl)methanol | PBr₃ or CBr₄/PPh₃ | 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane | Products of nucleophilic substitution (e.g., thiols, cyanides) |
| 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid | SOCl₂, then R₂NH | N/A | N,N-Disubstituted-2-oxabicyclo[2.1.1]hexane-4-carboxamide |
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Understanding the reaction mechanisms is crucial for predicting reactivity and controlling selectivity. The synthesis of the 2-oxabicyclo[2.1.1]hexane core itself provides insight into the nature of potential intermediates.
Mechanisms of Synthesis: Many modern syntheses of the 2-oxa-BCH core proceed through radical or diradical intermediates. For instance, photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes involves the oxidation of the BCB to a radical cation intermediate. rsc.orgresearchgate.netrsc.org This intermediate is then trapped by the aldehyde. Another approach using visible-light-induced triplet energy transfer is proposed to proceed via a formal [2π + 2σ] photocycloaddition, forming a diradical intermediate that undergoes further rearrangement. rsc.orgacs.org These mechanisms highlight the accessibility of open-shell intermediates on the bicyclic framework.
Mechanisms of Transformations: For reactions involving the primary alcohol, the mechanisms are generally well-understood. Oxidation proceeds via standard pathways (e.g., formation of a chlorosulfonium salt in Swern oxidation). Nucleophilic substitution at the methyl carbon adjacent to the ring would proceed via an SN2 mechanism, assuming a good leaving group has been installed.
Mechanisms of Ring Opening: The mechanism of potential ring-opening reactions would be highly dependent on the conditions. Acid-catalyzed pathways would likely involve an initial protonation of the ether oxygen, followed by cleavage of a C-O bond to form a carbocationic intermediate. The stability of this intermediate would dictate the reaction pathway. Given the strain, the transition state for ring-opening may be stabilized, favoring the reaction. A reductive ring-opening catalyzed by transition metals might involve oxidative addition of the metal into a C-O bond, followed by subsequent reductive steps. Mechanistic studies could involve computational modeling (e.g., DFT) to calculate the energies of intermediates and transition states, as well as trapping experiments to identify key reactive species. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 2-oxabicyclo[2.1.1]hexan-4-ylmethanol. DFT studies can map the electron density distribution, revealing the influence of the electronegative oxygen atom within the bicyclic system and the polar hydroxymethyl group. This analysis helps in understanding the molecule's dipole moment and intermolecular interaction potential.
The inherent strain of the bicyclo[2.1.1]hexane core, a result of bond angles deviating from ideal geometries, is a key characteristic that can be quantified through computational energetics. DFT calculations can precisely determine this strain energy, which is crucial for understanding the molecule's stability and reactivity. While specific DFT studies on this compound are not extensively detailed in the literature, data for related derivatives and the core scaffold are available. For instance, DFT calculations have been used to support radical relay mechanisms in reactions forming the 2-oxabicyclo[2.1.1]hexane core. researchgate.net Furthermore, computational models can predict various electronic and physicochemical properties.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 |
| XlogP / LogP | -0.2 / 0.1577 |
| Topological Polar Surface Area (TPSA) | 29.46 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
This data is compiled from various chemical databases and provides an estimation of the molecule's properties. chemscene.comuni.lu
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
While the 2-oxabicyclo[2.1.1]hexane core is conformationally rigid, the exocyclic hydroxymethyl group (-CH₂OH) possesses rotational freedom. Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape associated with this substituent.
MM calculations can be used to determine the potential energy surface for the rotation of the C-C bond connecting the hydroxymethyl group to the bicyclic cage. This allows for the identification of low-energy, stable conformations (rotamers) and the energy barriers between them.
MD simulations provide a dynamic perspective, simulating the movement of atoms over time. nih.govrsc.org For this compound, an MD simulation would reveal the preferred orientations of the hydroxymethyl group in a solution, considering interactions with solvent molecules. This information is vital for understanding how the molecule presents its hydrogen-bonding groups, which is critical for its interaction with biological targets like enzymes or receptors.
Computational Prediction of Reactivity and Mechanistic Pathways
Computational methods are crucial for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) via DFT can identify sites susceptible to nucleophilic or electrophilic attack. Electrostatic potential maps can further highlight electron-rich and electron-deficient regions, predicting sites for non-covalent interactions or chemical reactions.
Theoretical studies can model the transition states of potential reactions, such as the oxidation of the primary alcohol or reactions involving the ether oxygen. For example, computational studies on related systems have investigated iridium-catalyzed C-H borylation, a reaction that could potentially functionalize the bicyclic scaffold. escholarship.org Understanding the mechanisms of such reactions is key to developing new synthetic routes and derivatives. researchgate.net DFT calculations have also been used to study the mechanisms of iridium-catalyzed alkane dehydrogenation, providing insights into fundamental reaction steps that could be relevant to the functionalization of this saturated bicyclic system. chemistry-chemists.com
Theoretical Basis for Bioisosteric Mimicry through Molecular Design
The 2-oxabicyclo[2.1.1]hexane scaffold is a prime example of rational molecular design, developed as a saturated bioisostere to replace ortho- and meta-substituted phenyl rings in bioactive molecules. nih.govresearchgate.netnih.gov The theoretical foundation for this mimicry is based on the comparison of key geometric parameters, which can be determined from crystallographic data and computational modeling. nih.govresearchgate.net
Bioisosteres are designed to mimic the size, shape, and electronic properties of the functional group they replace, while offering improved physicochemical properties. The 2-oxabicyclo[2.1.1]hexane core positions substituents with spatial arrangements that closely resemble those of 1,2-(ortho) or 1,3-(meta) disubstituted benzene (B151609) rings. beilstein-journals.org Crystallographic analysis confirms that the geometric properties of this scaffold are similar to those of the ortho-substituted phenyl ring. researchgate.netnih.govresearchgate.net
The key advantage of this bioisosteric replacement is the improvement of drug-like properties. Replacing a flat, lipophilic aromatic ring with a three-dimensional, saturated, and more polar scaffold can lead to:
Increased Aqueous Solubility: The presence of the ether oxygen and the disruption of planarity enhance solubility. nih.govnih.gov
Reduced Lipophilicity: This can improve pharmacokinetic profiles. nih.govnih.gov
Improved Metabolic Stability: The saturated core is often less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov
Novelty and Patentability: It provides a new chemical space for drug discovery. nih.gov
This molecular design strategy has been successfully applied to agrochemicals and drug candidates, where replacing a phenyl ring with the 2-oxabicyclo[2.1.1]hexane scaffold retained or improved biological activity while enhancing physicochemical properties. nih.govnih.gov
Table 2: Comparison of Geometric Parameters between ortho-Substituted Phenyl Ring and Bioisosteric Scaffolds | Scaffold | d (Å) | r (Å) | φ₁ (°) | φ₂ (°) | |θ| (°) | | :--- | :--- | :--- | :--- | :--- | :--- | | ortho-Benzene (Valsartan) | 3.0 | 1.38 | 120 | 120 | 0 | | ortho-Benzene (Telmisartan) | 3.1 | 1.44 | 116 | 123 | 0 | | Bicyclo[1.1.1]pentane | 3.2 | 1.87 | 122 | 122 | 60 | | Bicyclo[2.1.1]hexane | 3.4 | 1.55 | 127 | 125 | 58 | | 2-Oxabicyclo[2.1.1]hexane | 3.6 | 1.56 | 125 | 126 | 59 |
Data adapted from crystallographic analyses. nih.govresearchgate.net d represents the distance between substituent attachment points, r is the distance between the scaffold carbons bearing the substituents, and φ and θ describe the exit vectors of the substituents.
Advanced Applications in Medicinal and Agrochemical Chemistry
2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres for Aromatic Systems
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The replacement of aromatic rings with saturated, three-dimensional scaffolds is a strategy employed to escape "flatland" in medicinal chemistry, aiming to improve properties like metabolic stability and aqueous solubility, and to explore new intellectual property space. rsc.orgacs.org The 2-oxabicyclo[2.1.1]hexane core has proven to be a particularly effective bioisostere for both ortho- and meta-substituted benzene (B151609) rings. enamine.netresearchgate.netenamine.net
The ortho-substituted phenyl ring is a prevalent structural motif found in over three hundred commercialized drugs and agrochemicals. scienceopen.comnih.gov The 2-oxabicyclo[2.1.1]hexane scaffold has been successfully developed as a saturated bioisostere for this specific arrangement. scienceopen.comnih.gov Crystallographic analysis confirms that the geometric properties of 1,2-disubstituted 2-oxabicyclo[2.1.1]hexanes closely resemble those of the ortho-substituted phenyl ring. scienceopen.comnih.gov The distances and angles between the substituent exit vectors on the bicyclic core effectively mimic the spatial arrangement of substituents in the 1,2-positions of a benzene ring. nih.gov
A prominent example of this application is the modification of the commercial fungicides boscalid (B143098) and fluxapyroxad (B1673505). scienceopen.com In these cases, the ortho-substituted phenyl ring was replaced with the 2-oxabicyclo[2.1.1]hexane moiety. scienceopen.comnih.gov This substitution was found to not only maintain the crucial geometric orientation of the pharmacophoric groups but also to confer significant advantages in the physicochemical profile of the resulting analogues. scienceopen.comchemrxiv.org
In addition to mimicking ortho-substitution patterns, the 2-oxabicyclo[2.1.1]hexane framework has been investigated as a bioisostere for meta-substituted benzene rings. beilstein-journals.orgnih.gov Specifically, 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes present exit vectors that can align with the 1,3-substitution pattern of a benzene ring. beilstein-journals.org While research into bioisosteres for para-substituted benzenes is more extensive, the development of effective meta-isosteres has been comparatively limited, making this an important area of investigation. acs.org
Rational Design Principles for Bioisosteric Applications
The successful application of 2-oxabicyclo[2.1.1]hexanes as bioisosteres relies on a rational design approach that considers both the preservation of biological activity and the strategic improvement of key physicochemical properties. acs.org The goal is to create novel analogues that are not only patentable but also possess superior drug-like or agrochemical-like characteristics. scienceopen.comnih.gov
One of the primary drivers for replacing aromatic rings with saturated scaffolds is the potential for enhancing aqueous solubility and reducing lipophilicity. acs.org The 2-oxabicyclo[2.1.1]hexane core, with its inherent polarity due to the oxygen atom and its rigid, sp³-rich structure, excels in this regard. rsc.orgchemrxiv.org
In the case of the fungicide fluxapyroxad, replacing the ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold resulted in a six-fold increase in water solubility. chemrxiv.org A similar, dramatic improvement was observed for the boscalid analogue. scienceopen.comchemrxiv.org This enhancement is attributed to the reduced lipophilicity and increased polarity of the bicyclic core compared to the aromatic ring it replaces. rsc.org
The lipophilicity, often measured as clogP (calculated logP) or logD (distribution coefficient at a specific pH), is consistently reduced by this bioisosteric replacement. For both fluxapyroxad and boscalid analogues, the clogP value decreased by approximately one unit. chemrxiv.org This reduction in lipophilicity can lead to improved pharmacokinetic profiles and reduced off-target effects.
| Compound | Water Solubility (µM) | clogP | logD |
|---|---|---|---|
| Fluxapyroxad | 25 | 3.5 | 3.5 |
| Fluxapyroxad Analogue (2-oxa-BCH) | 155 | 2.5 | 2.8 |
| Boscalid | 14 | 3.7 | 3.8 |
| Boscalid Analogue (2-oxa-BCH) | 168 | 2.7 | 2.9 |
This table presents a comparison of the physicochemical properties of parent agrochemicals and their analogues containing the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold. Data sourced from research findings. chemrxiv.org
A critical measure of success for any bioisosteric replacement is the retention, or ideally, improvement of biological activity. chemrxiv.org The geometric mimicry of the 2-oxabicyclo[2.1.1]hexane scaffold ensures that the key interacting moieties of the molecule are presented to the biological target in the correct orientation.
In the agrochemical examples, the replacement of the phenyl ring in fluxapyroxad and boscalid with the 2-oxabicyclo[2.1.1]hexane core led to the retention of their fungicidal activity. scienceopen.comnih.gov This demonstrates that the saturated, non-aromatic core can effectively substitute the phenyl ring without disrupting the essential binding interactions required for bioactivity. chemrxiv.org This preservation of function, coupled with the improved physicochemical properties, underscores the value of this scaffold in lead optimization programs. capes.gov.br
Integration into Bioactive Compound Scaffolds
The utility of the 2-oxabicyclo[2.1.1]hexane core has been demonstrated through its successful incorporation into a variety of bioactive compound scaffolds. researchgate.netchemrxiv.org Researchers have developed practical and scalable synthetic routes, such as intramolecular iodocyclization reactions and photochemical [2+2] cycloadditions, to access these bicyclic systems. enamine.netenamine.netdomainex.co.uk These methods allow for the creation of functionalized building blocks that can be readily integrated into the synthesis of complex molecules. researchgate.netenamine.net
Beyond the agrochemical examples of fluxapyroxad and boscalid, the scaffold has been incorporated into the structures of five different drugs and three agrochemicals to validate its role as a bioisostere for both ortho- and meta-substituted benzenes. enamine.netresearchgate.netenamine.net This broad applicability highlights the potential for chemists to routinely employ 2-oxabicyclo[2.1.1]hexanes to modify existing bioactive compounds, generating new chemical entities with potentially superior properties. scienceopen.comchemrxiv.org
Case Studies in Agrochemical Development (e.g., Analogs of Fluxapyroxad, Boscalid)
The 2-oxabicyclo[2.1.1]hexane core has been successfully employed as a saturated bioisostere for the ortho-substituted phenyl ring found in several commercial fungicides. scienceopen.comresearchgate.net By replacing the aromatic ring in fungicides like Fluxapyroxad and Boscalid, researchers have developed novel analogs with significantly improved properties. scienceopen.comdntb.gov.ua This substitution can lead to a dramatic increase in water solubility and a reduction in lipophilicity, which are desirable traits for agrochemicals. scienceopen.comchemrxiv.org
In a key study, the ortho-substituted phenyl ring in Fluxapyroxad was replaced with a 2-oxabicyclo[2.1.1]hexane moiety (creating analog 29 ). chemrxiv.org This modification resulted in a six-fold increase in aqueous solubility compared to the parent compound. chemrxiv.org Similarly, when the same substitution was made to Boscalid to create its analog (31 ), the water solubility increased by more than ten times. chemrxiv.org
Beyond solubility, metabolic stability is a critical factor. The 2-oxabicyclo[2.1.1]hexane analog of Boscalid (31 ) demonstrated a remarkable improvement in metabolic stability in human liver microsomes, with an intrinsic clearance (CIint) value of 3 µl/min/mg, compared to 26 µl/min/mg for the original Boscalid. chemrxiv.org While improving physicochemical properties, the analogs retained potent bioactivity. scienceopen.comresearchgate.net Both the Fluxapyroxad and Boscalid analogs showed significant antifungal activity against fungal pathogens like F. oxysporum and F. verticillioides, confirming that the 2-oxabicyclo[2.1.1]hexane scaffold can effectively mimic the biological function of the ortho-substituted phenyl ring. researchgate.net
Table 1: Comparative Physicochemical and Activity Data of Agrochemicals and their 2-Oxabicyclo[2.1.1]hexane Analogs
| Compound | Parent Drug | Solubility (µM) | logD (7.4) | Metabolic Stability (CIint, µl/min/mg) | Bioactivity Notes |
|---|---|---|---|---|---|
| Fluxapyroxad | - | 25 chemrxiv.org | 3.5 chemrxiv.org | - | Active against F. oxysporum & F. verticillioides researchgate.net |
| Analog 29 | Fluxapyroxad | 155 chemrxiv.org | 2.8 chemrxiv.org | - | Retained bioactivity, though slightly less potent than parent at low concentrations researchgate.netresearchgate.net |
| Boscalid | - | 11 chemrxiv.org | 3.6 chemrxiv.org | 26 chemrxiv.org | Active against F. oxysporum & F. verticillioides researchgate.net |
| Analog 31 | Boscalid | 152 chemrxiv.org | 2.7 chemrxiv.org | 3 chemrxiv.org | Retained potent antifungal activity researchgate.net |
Exploration in Pharmaceutical Discovery (e.g., Related Oxabicyclo Systems in EBP Inhibitors, GPR120 Modulators)
The potential of oxabicyclo scaffolds extends into pharmaceutical research, where they are explored for various therapeutic targets. While direct application of the 2-oxabicyclo[2.1.1]hexane system in Emopamil-binding protein (EBP) inhibitors is not yet widely documented in primary literature, the core principles of using rigid scaffolds to improve potency and pharmacokinetic profiles are highly relevant. nanion.de EBP inhibitors are being investigated as potential remyelinating therapeutics for diseases like multiple sclerosis, and the development of potent, brain-penetrant molecules is a key objective where novel scaffolds could play a crucial role. nanion.de
In the area of metabolic diseases, modulators of G protein-coupled receptor 120 (GPR120) are of significant interest for the treatment of type 2 diabetes. google.comnih.gov While research has primarily focused on other related bicyclic systems, the underlying strategy is analogous. For instance, novel modulators for GPR120 have been developed using an oxabicyclo[2.2.2]octane core. google.com This slightly larger scaffold serves a similar purpose: to provide a rigid framework for orienting functional groups that interact with the receptor, aiming to improve glycemic control. google.com The successful application of these related bridged systems highlights the potential for other oxabicyclo variants, including the 2-oxabicyclo[2.1.1]hexane scaffold, in the discovery of new pharmaceutical agents.
Structure-Activity Relationship (SAR) Studies Enabled by the 2-Oxabicyclo[2.1.1]hexane Scaffold
The 2-oxabicyclo[2.1.1]hexane scaffold is an exceptionally valuable tool for conducting structure-activity relationship (SAR) studies. Its rigid, well-defined three-dimensional geometry allows for the precise positioning of substituents in space. rsc.org This contrasts sharply with more flexible linkers or even the phenyl ring, where rotation can complicate the understanding of how a substituent's position affects its interaction with a biological target.
The inclusion of the oxygen atom within the bicyclic system not only tends to increase aqueous solubility but also provides a potential site for hydrogen bonding, adding another dimension to SAR exploration. nih.gov Furthermore, the presence of the 2-oxa-BCH framework can enhance metabolic stability by removing labile C-H bonds that are susceptible to oxidative metabolism, a key consideration in drug design. rsc.org
Synthetic methods have been developed that allow for the systematic exploration of every position on the 2-oxa-BCH scaffold. nih.gov This capability is crucial for any medicinal chemistry campaign, as it enables researchers to methodically alter the substitution pattern to optimize potency, selectivity, and pharmacokinetic properties. nih.gov By replacing a traditional phenyl ring with this scaffold, chemists can probe interactions with a target protein in a more defined conformational space, leading to a clearer understanding of the SAR and facilitating the rational design of improved analogs. rsc.org
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The progression from early, often limited, synthetic routes to the 2-oxa-BCH core has paved the way for more efficient and versatile methodologies. rsc.org Future research is increasingly focused on sustainable and scalable synthesis.
Photocatalytic and Energy Transfer Methods: Recent breakthroughs have centered on photocatalysis. A notable strategy involves a cobalt-enabled photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes under visible light. rsc.orgrsc.org This method is significant for its mild conditions and broad functional group tolerance, allowing for the construction of complex molecular architectures. rsc.orgrsc.org Similarly, visible-light-induced triplet energy transfer catalysis has been employed to synthesize polysubstituted 2-oxa-BCHs from benzoylformate esters and BCBs. acs.org
Another innovative approach combines nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis. This dual catalytic system enables the rapid assembly of diverse 2-oxa-BCH scaffolds from readily available allyl alcohols, representing a highly atom-economical process that avoids the need for bespoke, high-strain starting materials. rsc.org
Iodocyclization Strategies: A general and practical route to 2-oxa-BCHs with two or three "exit vectors" for further functionalization has been developed using an iodocyclization reaction. enamine.netresearchgate.net This method has proven scalable and is instrumental in producing a variety of building blocks for medicinal chemistry applications. researchgate.net
| Methodology | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Photocatalytic [2π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Aldehydes | Visible Light, Cobalt Co-catalyst | Broad functional group tolerance, mild conditions, high efficiency. | rsc.orgrsc.org |
| Visible-Light-Induced Energy Transfer | Benzoylformate esters, Bicyclo[1.1.0]butanes | Visible Light | Access to previously inaccessible polysubstituted scaffolds. | acs.org |
| Dual Phosphine and Energy Transfer Catalysis | Allyl alcohols | Nucleophilic Phosphine Catalyst, Photocatalyst | High atom economy, uses readily available starting materials. | rsc.org |
| Iodocyclization | Alkenyl alcohols | Molecular Iodine | Practical, scalable, allows for multiple functionalization points. | enamine.netresearchgate.net |
Expanding the Scope of Scaffold Diversity and Advanced Functionalization
The utility of the 2-oxa-BCH core is directly related to the ability to decorate it with diverse functional groups at specific positions. Future efforts are aimed at moving beyond simple analogues to create a rich chemical space of novel, polysubstituted scaffolds.
Researchers are systematically exploring substitutions at every position of the bicyclic core. rsc.org For instance, varying the allyl alcohol coupling partner in dual catalytic systems has led to novel substitution patterns at the 6-position. rsc.org Furthermore, aromatic groups, including medicinally relevant heterocycles like indole, pyrazole, and pyridine, can be installed at the 1-position. rsc.org The development of methods to functionalize the C–H bonds of the bicyclic core, particularly at the bridge positions, remains a significant goal. illinois.edu
The incorporation of fluorine-containing groups is a well-established strategy in drug discovery to modulate properties like metabolic stability and binding affinity. d-nb.info Consequently, the development of protocols for synthesizing fluorinated 2-oxa-BCH derivatives, such as those bearing monofluoromethyl, difluoromethyl, and trifluoromethyl groups, is a key research direction. rsc.orgd-nb.info
Integration of High-Throughput Computational Screening and Machine Learning in Scaffold Design
The vast chemical space that can be generated from the 2-oxa-BCH scaffold necessitates the use of computational tools to guide synthetic efforts. Machine learning (ML) and deep learning (DL) are poised to revolutionize how novel drug candidates based on this scaffold are designed and prioritized. nih.gov
While the direct application of ML to the 2-oxabicyclo[2.1.1]hexane scaffold is still an emerging area, established computational methodologies are highly applicable. Scaffold-based generative models, such as DeepScaffold, can design new molecules that retain the core 2-oxa-BCH structure while adding side chains optimized for specific properties. acs.org These models learn the chemical rules of molecular assembly from large datasets and can generate novel compounds with desired characteristics, such as high predicted binding affinity for a biological target. nih.govacs.org
Reinforcement learning, another subset of ML, can be used to train models that are rewarded for designing molecules with favorable properties and penalized for undesirable ones. nih.gov This approach can accelerate the de novo design process, moving beyond simple library screening to the intelligent creation of novel therapeutic candidates. nih.govnih.gov The integration of these in silico methods will allow researchers to more efficiently navigate the expansive chemical space and identify the most promising derivatives for synthesis and testing.
Broadening Applications in Chemical Biology and Advanced Materials Science
While the primary application of 2-oxabicyclo[2.1.1]hexane derivatives has been as benzene (B151609) bioisosteres in medicinal and agrochemical chemistry, their unique structural and physicochemical properties suggest potential in other fields. nih.govresearchgate.net
In chemical biology , functionalized 2-oxa-BCH scaffolds could be developed into chemical probes to study biological systems. The rigid, defined geometry of the scaffold is ideal for positioning functional groups with high precision to interact with protein binding sites. The ether oxygen atom within the core can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. nih.gov
In advanced materials science , the rigid, non-planar nature of the 2-oxabicyclo[2.1.1]hexane unit could be exploited to create novel polymers or crystalline materials. Incorporating these three-dimensional building blocks could disrupt the packing of polymer chains or crystal lattices in predictable ways, potentially leading to materials with unique optical, mechanical, or thermal properties. While this area is largely unexplored, the commercial availability of various 2-oxabicyclo[2.1.1]hexane building blocks provides a foundation for future research.
Q & A
Q. What are the key synthetic methodologies for preparing 2-oxabicyclo[2.1.1]hexan-4-ylmethanol?
The compound can be synthesized via two primary routes:
- [2+2] Cycloaddition : Strained bicyclobutanes (BCBs) react with aldehydes or epoxides under mild Lewis acid catalysis (e.g., BF₃·OEt₂). The reaction requires BCBs bearing an acyl pyrazole group, which facilitates downstream functionalization. Yields range from moderate to good (50–85%) depending on the aldehyde/epoxide substrate .
- Visible-Light-Induced Energy Transfer : A photocatalytic [2σ+2π] cycloaddition between benzoylformate derivatives and BCBs enables access to polysubstituted 2-oxabicyclo[2.1.1]hexanes. This method avoids harsh conditions and tolerates diverse substituents .
Q. How is this compound validated as a bioisostere of aromatic rings?
Validation involves:
- Crystallographic Analysis : Comparing bond lengths, angles, and spatial orientation with ortho-/meta-substituted benzenes to confirm structural mimicry .
- Physicochemical Profiling : Measuring solubility, lipophilicity (LogP), and Fsp³ values. For example, replacing benzene with 2-oxabicyclo[2.1.1]hexane in agrochemicals (e.g., fluxapyroxad) increased water solubility by 10-fold while retaining bioactivity .
- Biological Assays : Testing in drug candidates (e.g., Sonidegib analogs) to confirm retained target binding and potency .
Advanced Research Questions
Q. What are the mechanistic insights into the [2+2] cycloaddition reaction for synthesizing 2-oxabicyclo[2.1.1]hexanes?
Control experiments reveal that epoxides isomerize to aldehydes under Lewis acid (LA) conditions, which then participate in the cycloaddition. The acyl pyrazole group on BCBs stabilizes intermediates and enables post-synthetic modifications (e.g., cross-coupling). Competing pathways, such as fragmentation or ring expansion, are suppressed by optimizing LA strength and solvent polarity .
Q. How do substituents on this compound influence metabolic stability in drug candidates?
Studies show mixed results:
- Improved Stability : In Sonidegib analogs, the saturated scaffold reduces oxidative metabolism via cytochrome P450 enzymes due to lower electron density compared to benzene .
- Variable Effects : In lomitapide derivatives, metabolic stability depends on the substituent’s position. For example, para-substituted groups enhance stability, while ortho-substituents may introduce steric hindrance, altering enzyme interactions .
Q. How do contradictory findings about bioisosteric mimicry (meta- vs. ortho-benzene) arise, and how are they resolved?
- Initial Hypothesis : Early work proposed 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes as meta-benzene mimics but failed to validate bioactivity .
- Revised Understanding : Crystallography and biological testing later demonstrated that 1,2-disubstituted analogs better mimic ortho-benzene geometry. Differences in substituent vectors and ring strain account for the discrepancy .
Q. What are the limitations of current synthetic methods for this compound?
- Substrate Scope : Aliphatic aldehydes give lower yields (<50%) compared to aromatic aldehydes in [2+2] cycloadditions .
- Functional Group Tolerance : Strongly electron-deficient aldehydes (e.g., nitro-substituted) may undergo side reactions under LA conditions .
- Photocatalytic Method : While versatile, the visible-light approach requires specialized equipment and has limited scalability .
Methodological Recommendations
Q. How to design experiments to resolve conflicting data on metabolic stability?
- Isotope-Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify degradation products .
- Computational Modeling : Perform DFT calculations to predict sites of oxidation and correlate with experimental stability data .
- Enzyme Inhibition Assays : Test interactions with CYP isoforms (e.g., CYP3A4) to pinpoint metabolic liabilities .
Q. What strategies optimize the synthesis of chiral this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
